PYCR1-IN-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

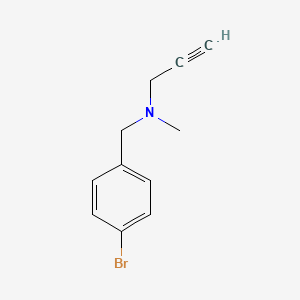

分子式 |

C11H12BrN |

|---|---|

分子量 |

238.12 g/mol |

IUPAC 名称 |

N-[(4-bromophenyl)methyl]-N-methylprop-2-yn-1-amine |

InChI |

InChI=1S/C11H12BrN/c1-3-8-13(2)9-10-4-6-11(12)7-5-10/h1,4-7H,8-9H2,2H3 |

InChI 键 |

CZHICGIAKKAMAP-UHFFFAOYSA-N |

规范 SMILES |

CN(CC#C)CC1=CC=C(C=C1)Br |

产品来源 |

United States |

Foundational & Exploratory

PYCR1-IN-1: A Potential Therapeutic Avenue for Hepatocellular Carcinoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options for advanced disease. Emerging research has identified Pyrroline-5-Carboxylate Reductase 1 (PYCR1), a key enzyme in proline biosynthesis, as a critical player in HCC pathogenesis. Upregulated PYCR1 expression in HCC is strongly correlated with tumor progression, metastasis, and poor patient prognosis. This technical guide explores the potential of PYCR1-IN-1, a small molecule inhibitor of PYCR1, as a novel therapeutic agent for HCC. While direct experimental evidence of this compound in HCC models is not yet available in the public domain, this document provides a comprehensive overview of the underlying scientific rationale, preclinical data for the inhibitor in other cancers, and detailed experimental protocols to facilitate its investigation in hepatocellular carcinoma.

Introduction: The Role of PYCR1 in Hepatocellular Carcinoma

Pyrroline-5-Carboxylate Reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis, the conversion of pyrroline-5-carboxylate (P5C) to proline.[1] In the context of cancer, particularly HCC, PYCR1 has been identified as a key metabolic enzyme that supports tumor growth and survival.

Numerous studies have demonstrated that PYCR1 is significantly upregulated in HCC tissues compared to adjacent non-tumorous liver tissue.[2][3][4] This overexpression is not merely a correlative finding but has been shown to be functionally significant. Elevated PYCR1 levels in HCC are associated with:

-

Increased Cell Proliferation and Survival: PYCR1-mediated proline production provides cancer cells with a crucial building block for protein synthesis and also plays a role in maintaining redox homeostasis, thereby protecting them from oxidative stress and promoting survival.[1]

-

Enhanced Migration and Invasion: Knockdown of PYCR1 in HCC cells has been shown to inhibit their migratory and invasive capabilities, suggesting a role for PYCR1 in metastasis.[2][3]

-

Activation of Oncogenic Signaling Pathways: PYCR1 has been implicated in the activation of key signaling pathways that drive cancer progression, including the PI3K/AKT/mTOR and MAPK/ERK pathways.[5][6] Under hypoxic conditions, a common feature of the tumor microenvironment, PYCR1 can activate the MAPK/ERK/STAT3 signaling pathway to promote HCC cell proliferation and survival.[1][7][8][9]

-

Poor Clinical Outcomes: Higher PYCR1 expression in HCC patients correlates with more advanced tumor stages and reduced overall survival.[2][3]

Given the substantial evidence supporting the critical role of PYCR1 in HCC, targeting this enzyme with a specific inhibitor like this compound presents a promising therapeutic strategy.

This compound: A Novel Inhibitor of PYCR1

This compound is a small molecule inhibitor of the PYCR1 enzyme. While its efficacy in hepatocellular carcinoma has not been specifically reported in publicly available literature, its biochemical activity and effects in other cancer types provide a strong foundation for its investigation in HCC.

Quantitative Data

The following table summarizes the available quantitative data for this compound. It is important to note that the cell-based data was generated in breast cancer cell lines.

| Parameter | Value | Cell Line/System | Source |

| IC50 | 8.7 µM | Enzyme Assay (NADPH as electron donor) | [10] |

| IC50 | 8.8 µM | Enzyme Assay | [10] |

| Inhibition of Proliferation | 30-40% | SUM-159-PT and MDA-MB-231 (Human Breast Cancer) | [10] |

| Effect on Proline Levels | Decrease | SUM-159-PT and MDA-MB-231 (Human Breast Cancer) | [10] |

Signaling Pathways and Mechanism of Action

PYCR1 exerts its pro-tumorigenic effects in HCC through the modulation of several key signaling pathways. Inhibition of PYCR1 with this compound is expected to disrupt these pathways, leading to anti-cancer effects.

PYCR1-Modulated Signaling in HCC

The diagram below illustrates the central role of PYCR1 in promoting HCC cell survival and proliferation, particularly under hypoxic conditions.

Caption: PYCR1 signaling pathways in hepatocellular carcinoma.

Proposed Experimental Protocols for Evaluating this compound in HCC

The following protocols are proposed for the preclinical evaluation of this compound in hepatocellular carcinoma models. These are based on standard methodologies used in cancer drug discovery.

In Vitro Assays

4.1.1. Cell Viability Assay (MTT or CellTiter-Glo®)

-

Objective: To determine the cytotoxic or cytostatic effect of this compound on a panel of HCC cell lines (e.g., Huh7, HepG2, Hep3B, PLC/PRF/5).

-

Methodology:

-

Seed HCC cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

Add MTT reagent or CellTiter-Glo® reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine cell viability.

-

Calculate the IC50 value from the dose-response curve.

-

4.1.2. Colony Formation Assay

-

Objective: To assess the long-term effect of this compound on the clonogenic survival of HCC cells.

-

Methodology:

-

Seed a low number of HCC cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treat the cells with various concentrations of this compound for 10-14 days, replacing the medium with fresh inhibitor every 2-3 days.

-

Fix the colonies with methanol (B129727) and stain with crystal violet.

-

Count the number of colonies (typically >50 cells) and analyze the dose-dependent inhibition of colony formation.

-

4.1.3. Western Blot Analysis

-

Objective: To investigate the effect of this compound on the expression and phosphorylation status of proteins in the PYCR1-mediated signaling pathways.

-

Methodology:

-

Treat HCC cells with this compound at concentrations around the IC50 for various time points (e.g., 6, 12, 24 hours).

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against PYCR1, p-AKT, AKT, p-ERK, ERK, p-STAT3, STAT3, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

-

4.1.4. Cell Migration and Invasion Assays (Transwell Assay)

-

Objective: To evaluate the effect of this compound on the migratory and invasive potential of HCC cells.

-

Methodology:

-

For the migration assay, seed HCC cells in the upper chamber of a Transwell insert (8 µm pore size) in a serum-free medium containing this compound. The lower chamber should contain a medium with a chemoattractant (e.g., 10% FBS).

-

For the invasion assay, coat the Transwell insert with Matrigel before seeding the cells.

-

After 24-48 hours, remove the non-migrated/invaded cells from the upper surface of the insert.

-

Fix and stain the cells that have migrated/invaded to the lower surface.

-

Count the number of cells in several microscopic fields and compare the treated groups to the control.

-

In Vivo Xenograft Model

-

Objective: To assess the anti-tumor efficacy of this compound in a HCC xenograft mouse model.

-

Methodology:

-

Subcutaneously inject a suitable HCC cell line (e.g., Huh7 or PLC/PRF/5) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into vehicle control and this compound treatment groups.

-

Administer this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection). A general starting point for in vivo studies could involve formulating this compound in a vehicle like corn oil.[10]

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and signaling pathway proteins).

-

Experimental Workflow Visualization

The following diagram outlines a logical workflow for the preclinical evaluation of this compound in HCC.

Caption: Proposed experimental workflow for this compound in HCC.

Conclusion and Future Directions

The available scientific literature strongly supports the role of PYCR1 as a key driver of hepatocellular carcinoma progression. Its upregulation and involvement in critical oncogenic signaling pathways make it an attractive therapeutic target. This compound, as a specific inhibitor of this enzyme, holds significant promise as a novel therapeutic agent for HCC.

While direct preclinical data for this compound in HCC is currently lacking, the quantitative data from other cancer models and the well-defined role of PYCR1 in HCC provide a solid foundation for its investigation. The experimental protocols outlined in this guide offer a clear path for the preclinical evaluation of this compound's efficacy in HCC models.

Future research should focus on:

-

Determining the IC50 values of this compound across a panel of HCC cell lines with varying genetic backgrounds.

-

Elucidating the precise molecular mechanisms by which this compound exerts its anti-cancer effects in HCC cells.

-

Evaluating the in vivo efficacy of this compound in various preclinical models of HCC, including patient-derived xenografts (PDXs).

-

Investigating potential synergistic effects of this compound with existing HCC therapies, such as sorafenib, lenvatinib, or immune checkpoint inhibitors.

The exploration of this compound as a therapeutic for hepatocellular carcinoma represents a promising new frontier in the fight against this devastating disease. The information and protocols provided in this technical guide are intended to facilitate and accelerate this important research.

References

- 1. Effect and mechanism of PYCR1 on biological function of hepatocellular carcinoma cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma [ijbs.com]

- 3. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PYCR1 interference inhibits cell growth and survival via c-Jun N-terminal kinase/insulin receptor substrate 1 (JNK/IRS1) pathway in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PYCR1 promotes liver cancer cell growth and metastasis by regulating IRS1 expression through lactylation modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

The Role of Pyrroline-5-Carboxylate Reductase 1 (PYCR1) in Tumor Metabolism: A Technical Guide

Executive Summary: Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. Pyrroline-5-carboxylate reductase 1 (PYCR1), a key mitochondrial enzyme in the proline biosynthesis pathway, has emerged as a critical node in cancer metabolism. Upregulated in a wide array of malignancies, PYCR1 not only synthesizes proline for protein and collagen production but also plays a pivotal role in maintaining redox homeostasis, supporting the tricarboxylic acid (TCA) cycle, and activating oncogenic signaling pathways.[1][2][3] This document provides an in-depth technical overview of PYCR1's function in tumor metabolism, its associated signaling networks, its clinical significance, and its potential as a therapeutic target for drug development professionals, researchers, and scientists.

Introduction to PYCR1 and Proline Metabolism

Pyrroline-5-Carboxylate Reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in the de novo synthesis of proline, an amino acid crucial for protein synthesis and cellular structure.[1][2] It reduces its substrate, pyrroline-5-carboxylate (P5C), to L-proline, utilizing NADH or NADPH as a cofactor.[4] This reaction is not merely an endpoint for an amino acid synthesis pathway but is deeply integrated with central carbon metabolism and cellular redox balance.

The proline biosynthesis pathway primarily starts from glutamate. Glutamate is converted to glutamate-semialdehyde (GSA), which spontaneously cyclizes to form P5C. PYCR1 then catalyzes the final reduction of P5C to proline.[1][3][4] This process is tightly linked to the "proline cycle," where proline is oxidized back to P5C by proline dehydrogenase (PRODH) in the mitochondria. This cycle can transfer reducing equivalents and influence cellular redox states.[4]

The Multifaceted Role of PYCR1 in Tumor Metabolism

PYCR1's upregulation in cancer cells is not solely to provide proline for biomass. Its function is deeply intertwined with several processes that support malignant progression.[1][2]

Metabolic Reprogramming and TCA Cycle Support

Tumor cells, particularly under hypoxic conditions, face a challenge in regenerating NAD+ required for glycolysis and the TCA cycle, as oxygen, the final electron acceptor, is limited.[5][6] PYCR1 provides an alternative, oxygen-independent mechanism to oxidize NADH to NAD+.[5][6] This NAD+ regeneration is crucial for sustaining TCA cycle activity, which is necessary for the synthesis of anabolic precursors.[6][7] By linking proline synthesis to NAD+ regeneration, PYCR1 allows cancer cells to uncouple the TCA cycle from the constraints of a compromised electron transport chain, thereby supporting continued proliferation.[2][8]

Maintenance of Redox Homeostasis

The conversion of P5C to proline by PYCR1 consumes reducing equivalents (NADH), thereby modulating the intracellular NADH/NAD+ ratio.[1][2] This activity is critical for maintaining cellular redox equilibrium, especially under conditions of oxidative stress or high metabolic activity where reactive oxygen species (ROS) are excessively generated.[2] By controlling the redox balance, PYCR1 helps protect cancer cells from apoptosis induced by oxidative damage.[9]

Promotion of Proliferation, Survival, and Metastasis

PYCR1 expression is strongly correlated with increased tumor cell proliferation and the suppression of apoptosis.[1][9] It achieves this by several mechanisms, including the downregulation of pro-apoptotic factors like Bax and Caspase-3 and the upregulation of anti-apoptotic proteins such as Bcl-2.[1] Furthermore, the proline produced by PYCR1 is a major component of collagen, which is essential for remodeling the extracellular matrix (ECM).[1][10] This ECM remodeling can facilitate tumor invasion and metastasis.[10] Knockdown of PYCR1 has been shown to inhibit cancer cell proliferation, migration, and invasion in numerous studies.[11][12]

PYCR1-Associated Signaling Pathways in Cancer

PYCR1 does not operate in isolation; it is integrated into major oncogenic signaling networks that drive tumor progression.

PI3K/AKT/mTOR Pathway

In several cancers, including bladder and renal cell carcinoma, PYCR1 activity is linked to the PI3K/AKT/mTOR pathway.[1][9] PYCR1 can directly interact with the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the downstream PI3K/AKT signaling cascade.[1] This promotes aerobic glycolysis, cell proliferation, and survival.[1] Inhibition of PI3K has been shown to reduce PYCR1 expression, suggesting a feedback loop where the pathway can also regulate PYCR1.[9]

JAK/STAT3 Pathway

In lung and colorectal cancer, PYCR1 has been shown to activate the JAK/STAT3 signaling pathway.[1][13] This activation, involving the phosphorylation of STAT3, drives the expression of genes that promote cell proliferation, migration, and invasion.[1][14] In colorectal cancer, the interaction between PYCR1 and STAT3 is implicated in regulating the p38 MAPK and NF-κB signaling pathways, further contributing to proliferation and drug resistance.[15]

MAPK/ERK Pathway

Under hypoxic conditions in hepatocellular carcinoma (HCC), PYCR1 promotes tumor progression through the MAPK/ERK/STAT3 signaling pathway.[14] In HCC, PYCR1 can also activate the MAPK/ERK pathway via Insulin Receptor Substrate 1 (IRS1), promoting cell proliferation and migration.[1]

References

- 1. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme Pyrroline-5-Carboxylate Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions. — Department of Oncology [oncology.ox.ac.uk]

- 6. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oncogenic IDH1 Mutations Promote Enhanced Proline Synthesis through PYCR1 to Support the Maintenance of Mitochondrial Redox Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrroline-5-carboxylate reductase 1 (PYCR1) upregulation contributes to gastric cancer progression and indicates poor survival outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PYCR1 regulates glutamine metabolism to construct an immunosuppressive microenvironment for the progression of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect and mechanism of PYCR1 on biological function of hepatocellular carcinoma cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PYCR1 pyrroline-5-carboxylate reductase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

The Role of PYCR1 Inhibition in Oncology: A Technical Overview of PYCR1-IN-1's Impact on Cancer Cell Proliferation and Migration

Executive Summary: Pyrroline-5-Carboxylate Reductase 1 (PYCR1), a key mitochondrial enzyme in the proline biosynthesis pathway, has emerged as a significant therapeutic target in oncology. Upregulated in a wide array of malignancies, including hepatocellular, lung, breast, and colorectal cancers, PYCR1 is strongly correlated with advanced tumor stages, therapy resistance, and poor patient prognosis.[1] Its inhibition disrupts cancer cell metabolism, leading to a reduction in proliferation and migratory capabilities. This document provides a detailed examination of the effects of PYCR1 inhibition, with a focus on the specific inhibitor PYCR1-IN-1, detailing its mechanism of action, impact on key signaling pathways, and the experimental methodologies used for its evaluation.

Introduction: PYCR1 in Cancer Metabolism

Proline metabolism plays a critical role in supporting the anabolic demands of rapidly dividing cancer cells.[1] PYCR1 catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate (P5C) to proline.[2][3][4] This process is not only vital for protein synthesis but also contributes to maintaining cellular redox homeostasis, particularly under hypoxic conditions found in the tumor microenvironment.[5][6] By regenerating NAD+, PYCR1 activity supports continued TCA cycle function, which is essential for generating anabolic precursors for proliferation.[5][6]

The overexpression of PYCR1 has been linked to enhanced cancer cell proliferation, survival, migration, and invasion.[2][7][8] This has spurred the development of small-molecule inhibitors to target this enzymatic activity as a potential anti-cancer strategy.

PYCR1 Inhibitors: Quantitative Impact

Several small-molecule inhibitors targeting PYCR1 have been developed and characterized. This compound is a notable example, demonstrating direct inhibition of the enzyme. The efficacy of this and other inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki).

| Inhibitor | Target | IC50 | Ki (Competitive with P5C) | Cell-Based Inhibition Rate | Cancer Type(s) Studied |

| This compound | PYCR1 | 8.8 µM | Not Reported | 30-40% proliferation inhibition (at 100 µM, 24h) | Breast Cancer |

| N-formyl-L-proline (NFLP) | PYCR1 | 490 µM | 100 µM | Impaired spheroidal growth | Breast Cancer |

| 9-deazaadenosine (9-DAA) | PYCR1 | Not Reported | Not Reported | Effective inhibition of proliferation, metastasis, and cell cycle | Colon Cancer |

Table 1: Quantitative data for selected PYCR1 inhibitors. Data compiled from multiple sources.[9][10][11][12][13]

Effect on Cancer Cell Proliferation

Inhibition of PYCR1 consistently leads to a reduction in cancer cell proliferation across various cancer types.[7][8][14] This effect is a direct consequence of disrupting proline biosynthesis, which impairs protein production and redox balance essential for cell division.

Experimental Protocol: Cell Proliferation (CCK-8/MTT Assay)

The Cell Counting Kit-8 (CCK-8) or MTT assay is a colorimetric method used to determine the number of viable cells in proliferation.

-

Cell Seeding: Cancer cells (e.g., A549, H1299 lung cancer cells) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and cultured overnight.

-

Treatment: Cells are treated with varying concentrations of the PYCR1 inhibitor (e.g., this compound) or a vehicle control (DMSO).

-

Incubation: The plates are incubated for specified time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: 10 µL of CCK-8 or MTT solution is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C.

-

Measurement: The absorbance is measured at 450 nm (for CCK-8) or 570 nm (for MTT after solubilization) using a microplate reader.

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Experimental Protocol: Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony, measuring long-term cell survival and proliferative capacity.

-

Cell Seeding: Cells are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates.

-

Treatment: Cells are treated with the PYCR1 inhibitor or vehicle control.

-

Incubation: Plates are incubated for an extended period (e.g., 10-14 days) until visible colonies form. The medium is replaced every 2-3 days.

-

Fixation and Staining: Colonies are washed with PBS, fixed with methanol (B129727), and stained with 0.1% crystal violet solution.

-

Quantification: The number of colonies (typically >50 cells) in each well is counted manually or using imaging software.

Effect on Cancer Cell Migration and Invasion

PYCR1 promotes cancer cell migration and invasion, key processes in metastasis.[2][15] Inhibition of PYCR1 has been shown to significantly impede these malignant phenotypes. This is often associated with the reversal of the Epithelial-Mesenchymal Transition (EMT), a process where cancer cells gain migratory and invasive properties.[2][16]

Experimental Protocol: Transwell Migration/Invasion Assay

This assay, often using Boyden chambers, is the gold standard for measuring cell migration and invasion in vitro.[17][18]

-

Chamber Preparation: For invasion assays, the upper surface of an 8 µm pore size Transwell insert is coated with a basement membrane extract like Matrigel. For migration assays, the insert is left uncoated.

-

Cell Seeding: Cancer cells, previously starved in serum-free media, are seeded into the upper chamber in serum-free medium containing the PYCR1 inhibitor or vehicle.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).

-

Incubation: The plate is incubated for 12-48 hours, allowing cells to migrate through the pores.

-

Cell Removal: Non-migratory cells on the upper surface of the membrane are removed with a cotton swab.

-

Fixation and Staining: Migrated cells on the lower surface are fixed with methanol and stained with crystal violet.

-

Quantification: The number of stained, migrated cells is counted in several microscopic fields, and the average is calculated.[15][19][20]

Mechanism of Action: Disruption of Key Signaling Pathways

The pro-tumorigenic effects of PYCR1 are mediated through the activation of several key oncogenic signaling pathways. Inhibition of PYCR1 disrupts these cascades, leading to reduced proliferation and migration.

-

PI3K/AKT/mTOR Pathway: PYCR1 activation promotes signaling through this central pathway, which governs cell growth, proliferation, and survival. Inhibition of PYCR1 leads to decreased phosphorylation of AKT and mTOR.[2][1]

-

MAPK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation. PYCR1 has been shown to activate MAPK/ERK signaling, and its inhibition reverses this effect.[2][21][22]

-

JAK/STAT3 Pathway: In lung cancer, PYCR1 activates the JAK-STAT3 pathway, inducing STAT3 phosphorylation and driving cell proliferation and migration.[2][15][20]

-

Wnt/β-catenin Pathway: In bladder cancer, PYCR1 promotes tumorigenesis via the Akt/Wnt/β-catenin signaling axis.[23]

Visualizing Experimental Workflows

Workflow for PYCR1 Inhibition and Proliferation Assay

References

- 1. tandfonline.com [tandfonline.com]

- 2. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme Pyrroline-5-Carboxylate Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PYCR1 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions. — Department of Oncology [oncology.ox.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis [frontiersin.org]

- 8. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 9-Deazaadenosine directly binds PYCR1 and inhibits cancer cell proliferation through disruption of NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Knockdown of PYCR1 inhibits proliferation, drug resistance and EMT in colorectal cancer cells by regulating STAT3-Mediated p38 MAPK and NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. corning.com [corning.com]

- 18. Cell Migration & Invasion Assays [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. PYCR1 knockdown inhibits the proliferation, migration, and invasion by affecting JAK/STAT signaling pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. PYCR1 promotes liver cancer cell growth and metastasis by regulating IRS1 expression through lactylation modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Effect and mechanism of PYCR1 on biological function of hepatocellular carcinoma cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. PYCR1 promotes bladder cancer by affecting the Akt/Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Critical Role of PYCR1 Expression in Cancer Progression and its Implications for Therapeutic Development

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pyrroline-5-Carboxylate Reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis. A growing body of evidence has identified PYCR1 as a key player in metabolic reprogramming in cancer.[1][2][3] Upregulation of PYCR1 is frequently observed across a wide range of malignancies, including hepatocellular, lung, breast, gastric, and renal cancers.[1][2][3][4] This overexpression is not merely a correlative finding; it is mechanistically linked to enhanced cancer cell proliferation, survival, migration, and resistance to therapy.[1][2][5] A meta-analysis has statistically solidified the association between high PYCR1 expression and advanced clinical stage, lymph node involvement, and distant metastasis, establishing it as a significant indicator of poor prognosis.[6][7][8] PYCR1 exerts its oncogenic functions by fueling proline production to meet the demands of rapid cell growth, maintaining redox homeostasis, and activating critical signaling pathways such as PI3K/AKT/mTOR and JAK/STAT3.[2][9][10][11] This whitepaper provides a comprehensive technical guide on the link between PYCR1 and cancer prognosis, detailing the underlying molecular mechanisms, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the complex signaling networks involved.

Introduction: Proline Metabolism and Cancer

Cancer cells undergo profound metabolic reprogramming to sustain their high rates of proliferation and adapt to the often harsh tumor microenvironment.[12] While the focus has historically been on glucose and glutamine metabolism, the role of non-essential amino acid synthesis is gaining significant attention. Proline, synthesized from glutamate, is crucial for protein and collagen production, redox balance, and cellular signaling.[1]

PYCR1, a key enzyme in this pathway, reduces pyrroline-5-carboxylate (P5C) to proline, utilizing NAD(P)H as a cofactor.[13][14] Its expression is one of the most consistently upregulated metabolic genes across numerous cancer types, highlighting its fundamental role in tumorigenesis.[7][15] This guide explores the multifaceted role of PYCR1 as a driver of cancer progression and a prognostic biomarker.

PYCR1 Expression and its Clinical Significance

Elevated PYCR1 expression is a common feature in a multitude of cancers and serves as a robust indicator of aggressive disease and poor patient outcomes.[16] Analysis of patient cohorts from The Cancer Genome Atlas (TCGA) and other databases consistently shows that high PYCR1 mRNA and protein levels correlate with advanced tumor stage, higher grade, and reduced overall survival in cancers of the liver, kidney, lung, and pancreas, among others.[2][12][17][18][19]

Quantitative Data Summary

A meta-analysis encompassing 728 patients with various cancers (including lung, stomach, pancreatic, hepatocellular, and renal cell carcinoma) quantified the association between PYCR1 expression and key clinicopathological features.[6][7][8] The results demonstrate a significant correlation between high PYCR1 levels and markers of tumor progression.

| Clinicopathological Feature | Odds Ratio (OR) | 95% Confidence Interval (CI) | Significance | Source |

| Clinical Stage (III-IV vs. I-II) | 1.67 | 1.03 - 2.71 | Significant | [6][7][8] |

| Lymph Node Metastasis (Positive vs. Negative) | 1.57 | 1.06 - 2.33 | Significant | [6][7][8] |

| Distant Metastasis (Positive vs. Negative) | 3.46 | 1.64 - 7.29 | Significant | [6][7][8] |

| Tumor Size (Large vs. Small) | 1.50 | 0.89 - 2.53 | Not Significant | [6][8] |

| Tumor Differentiation (Poor vs. Well) | 0.82 | 0.54 - 1.24 | Not Significant | [6][8] |

Molecular Mechanisms of PYCR1 in Cancer Progression

PYCR1's role in cancer is not passive; it actively drives malignant phenotypes through several interconnected mechanisms, including metabolic support and the activation of oncogenic signaling cascades.

Metabolic Reprogramming and Stress Resistance

Cancer cells in the tumor microenvironment are often exposed to metabolic stressors like hypoxia and nutrient deprivation.[9][15] PYCR1 is a stress-induced gene that helps cells overcome these challenges.[9]

-

Hypoxia Adaptation: Under low-oxygen conditions, the electron transport chain is impaired, leading to an accumulation of NADH. PYCR1 activity is increased in hypoxia to oxidize NADH to NAD+, regenerating this critical cofactor for continued glycolysis and TCA cycle activity, with proline synthesis as a byproduct.[14] This redox balancing act is essential for cell survival and proliferation in the hypoxic core of tumors.[14][20]

-

Nutrient Deprivation: Under glucose starvation, PYCR1 upregulation increases intracellular proline levels, which helps cancer cells survive nutrient stress.[9]

Activation of Oncogenic Signaling Pathways

PYCR1 does not act in isolation. It integrates with and activates major signaling pathways known to drive cancer.

-

PI3K/AKT/mTOR Pathway: In several cancers, including renal cell carcinoma and gastric cancer, PYCR1 promotes proliferation and survival by activating the AKT/mTOR signaling pathway.[2][9][10] Inhibition of PYCR1 leads to reduced levels of phosphorylated AKT and mTOR.[2][4] In bladder cancer, PYCR1 directly interacts with EGFR to activate this pathway.[4]

-

JAK/STAT3 Pathway: In lung and colorectal cancer, PYCR1 activates the JAK/STAT3 pathway.[2][5][11] PYCR1 can directly interact with STAT3, leading to its phosphorylation and subsequent induction of genes that promote proliferation, migration, invasion, and drug resistance.[5][15]

-

MAPK/ERK and NF-κB Pathways: Under hypoxic conditions in hepatocellular carcinoma, PYCR1 promotes tumor progression through the MAPK/ERK/STAT3 signaling pathway.[21] In colorectal cancer, knockdown of PYCR1 inhibits STAT3-mediated activation of the p38 MAPK and NF-κB pathways, which are critical for cell survival and chemoresistance.[5][15]

Epithelial-Mesenchymal Transition (EMT) and Metastasis

High PYCR1 expression is strongly associated with metastasis.[6][7] It actively promotes this process by inducing EMT, a key program for cell migration and invasion. In hepatocellular carcinoma, PYCR1 drives EMT by downregulating E-cadherin and upregulating N-cadherin and Vimentin.[2][4] Similarly, in colorectal cancer, silencing PYCR1 inhibits EMT.[5]

Chemoresistance and Immunoevasion

PYCR1 upregulation has been linked to resistance to various therapeutic agents.

-

Chemoresistance: Downregulation of PYCR1 enhances the sensitivity of breast cancer cells to doxorubicin (B1662922) and colon cancer cells to 5-fluorouracil.[22] In non-small cell lung cancer, PYCR1 regulates resistance to TRAIL-induced apoptosis.[13][22]

-

Immunoevasion: In clear cell renal cell carcinoma, PYCR1-driven glutamine metabolism helps construct an immunosuppressive tumor microenvironment, promoting immune evasion.[12] High PYCR1 expression correlates with T-cell exhaustion and dysfunction.[23]

Experimental Protocols for PYCR1 Research

Investigating the role of PYCR1 requires a combination of molecular, cellular, and in vivo techniques. Below are standardized protocols for key experiments.

General Experimental Workflow

The typical workflow involves validating PYCR1 overexpression in patient samples, manipulating its expression in cancer cell lines to study functional effects in vitro, and finally, confirming these findings in an in vivo model.

Protocol: PYCR1 Expression Analysis by qRT-PCR

This method quantifies PYCR1 mRNA levels in tissue or cell samples.[19]

-

RNA Extraction: Isolate total RNA from samples using a TRIzol-based reagent or a commercial kit according to the manufacturer's instructions. Assess RNA purity and integrity using a spectrophotometer and gel electrophoresis.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, SYBR Green Master Mix, and PYCR1-specific primers (e.g., Forward: 5'-GAAGATGGGGGTGAAGTTGA-3'; Reverse: 5'-CTCAATGGAGCTGATGGTGA-3').[19] Use a housekeeping gene (e.g., β-actin, GAPDH) as an internal control.

-

Thermocycling: Perform the reaction on a real-time PCR system with standard cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 30s and 60°C for 60s).[19]

-

Data Analysis: Calculate the relative mRNA expression using the 2-ΔΔCt method, normalizing PYCR1 expression to the internal control.

Protocol: Cell Proliferation Assessment by CCK-8 Assay

This colorimetric assay measures cell viability, an indicator of proliferation.[9][13]

-

Cell Seeding: Seed cancer cells (e.g., PYCR1-knockdown and control cells) into a 96-well plate at a density of approximately 2,000-5,000 cells/well.

-

Incubation: Culture the cells for the desired time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: At each time point, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate at 37°C for 1-4 hours.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Compare the absorbance values between the experimental and control groups to determine the effect of PYCR1 on cell proliferation.

Protocol: In Vivo Tumorigenesis (Xenograft Model)

This protocol assesses the effect of PYCR1 on tumor growth in a living organism.[11][18]

-

Cell Preparation: Establish stable PYCR1-knockdown or overexpression cancer cell lines (and corresponding controls) using lentiviral transduction.

-

Animal Model: Use 4-6 week old immunocompromised mice (e.g., BALB/c nude mice).

-

Cell Injection: Subcutaneously inject approximately 5 x 106 prepared cells suspended in PBS or Matrigel into the flank of each mouse.

-

Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their length and width with calipers every 2-3 days.

-

Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (length × width2) / 2.

-

Endpoint Analysis: At the end of the experiment (typically 3-4 weeks or when tumors reach a predetermined size), euthanize the mice, excise the tumors, and measure their final weight and volume. The tumors can be used for further analysis (e.g., IHC, Western blot).

Therapeutic Targeting of PYCR1

Given its strong association with poor prognosis and its functional role in driving cancer progression, PYCR1 is an attractive therapeutic target.[4][7] The goal is to develop small-molecule inhibitors that can block its enzymatic activity, thereby starving cancer cells of proline, disrupting their redox balance, and inhibiting oncogenic signaling.

-

Current Inhibitors: Several small-molecule inhibitors of PYCR1 have been identified, primarily through screening of proline analogs and fragment-based approaches.[16][20][24] The most well-validated inhibitor is N-formyl-L-proline (NFLP), which shows competitive inhibition with a Ki of 100 μM and has been shown to impair spheroid growth in breast cancer cells.[16][20] More recent screens have identified compounds with even lower IC50 values.[4]

-

Challenges in Drug Development: Despite this progress, no PYCR1-targeted compounds have yet entered clinical trials.[4] Key challenges include achieving high specificity, as PYCR1 shares high sequence homology with PYCR2, and designing inhibitors that can effectively bind to the enzyme's complex decameric structure.[4]

Conclusion and Future Directions

The evidence is clear: PYCR1 is a pivotal enzyme in cancer biology that links metabolic reprogramming directly to poor clinical outcomes. Its upregulation across numerous tumor types provides a metabolic advantage that fuels proliferation, metastasis, and therapy resistance. The strong correlation with advanced disease stages solidifies its position as a significant prognostic biomarker.

Future research should focus on:

-

Developing Potent and Specific Inhibitors: Overcoming the challenges of specificity and structural complexity is paramount for translating PYCR1 inhibition into a viable clinical strategy.

-

Combination Therapies: Exploring the synergistic effects of PYCR1 inhibitors with conventional chemotherapies, targeted agents, or immunotherapies could be a promising avenue.

-

Biomarker Validation: Prospectively validating PYCR1 expression as a predictive biomarker for patient stratification and treatment response in clinical trials.

Targeting the metabolic dependencies of cancer is a frontier in oncology, and PYCR1 stands out as a prime candidate for therapeutic intervention. Continued investigation into its complex roles will undoubtedly pave the way for novel and effective anti-cancer strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Knockdown of PYCR1 inhibits proliferation, drug resistance and EMT in colorectal cancer cells by regulating STAT3-Mediated p38 MAPK and NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Pyrroline-5-carboxylate reductase 1 (PYCR1) upregulation contributes to gastric cancer progression and indicates poor survival outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PYCR1 regulates glutamine metabolism to construct an immunosuppressive microenvironment for the progression of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Proline synthesis through PYCR1 is required to support cancer cell proliferation and survival in oxygen-limiting conditions. — Department of Oncology [oncology.ox.ac.uk]

- 15. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PYCR1: A Potential Prognostic Biomarker in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The clinical significance of PYCR1 expression in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect and mechanism of PYCR1 on biological function of hepatocellular carcinoma cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PYCR1 regulates TRAIL‑resistance in non‑small cell lung cancer cells by regulating the redistribution of death receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of PYCR1 on prognosis and immunotherapy plus tyrosine kinase inhibition responsiveness in metastatic renal cell carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Investigating PYCR1 as a target for novel cancer therapies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pyrroline-5-carboxylate reductase 1 (PYCR1) is a critical enzyme in proline biosynthesis, consistently found to be upregulated across a wide spectrum of human cancers. This upregulation is significantly correlated with advanced tumor stages, increased metastasis, and poor patient prognosis, positioning PYCR1 as a compelling target for the development of novel anticancer therapies. This technical guide provides a comprehensive overview of PYCR1's role in oncology, detailing its involvement in key signaling pathways, summarizing quantitative data on its expression and prognostic significance, and providing detailed protocols for essential experimental assays. Furthermore, this guide presents novel small molecule inhibitors of PYCR1 and outlines the methodologies to assess their efficacy, offering a foundational resource for researchers and drug development professionals dedicated to targeting cancer metabolism.

Introduction: The Role of PYCR1 in Cancer Biology

PYCR1 is a mitochondrial enzyme that catalyzes the final step in the biosynthesis of proline from glutamate.[1] Proline metabolism is increasingly recognized as a critical component of cancer cell metabolic reprogramming, contributing to tumor progression, metastasis, and resistance to therapy.[1][2] Upregulation of PYCR1 has been documented in numerous malignancies, including but not limited to hepatocellular carcinoma, lung cancer, breast cancer, bladder cancer, and gastric cancer.[2] This enhanced PYCR1 expression facilitates cancer cell proliferation, migration, and invasion while conferring resistance to therapeutic agents.[1][2]

The oncogenic functions of PYCR1 are multifaceted. By producing proline, PYCR1 supports the synthesis of proteins required for rapid cell growth and division. Furthermore, the enzymatic reaction catalyzed by PYCR1 contributes to maintaining redox homeostasis and regenerating NAD+, which is crucial for sustaining the high metabolic rate of cancer cells.[1]

Quantitative Analysis of PYCR1 in Cancer

PYCR1 Expression in Various Cancers

Analysis of data from The Cancer Genome Atlas (TCGA) and other comprehensive studies reveals a consistent upregulation of PYCR1 mRNA in a multitude of cancer types when compared to adjacent normal tissues.[3][4][5] This overexpression is a common feature across diverse tumor origins, highlighting the fundamental role of PYCR1 in cancer biology.

Table 1: PYCR1 mRNA Expression in Selected Cancers (TCGA Data)

| Cancer Type | Number of Tumor Samples (n) | Number of Normal Samples (n) | Fold Change (Tumor vs. Normal) | p-value |

|---|---|---|---|---|

| Liver Hepatocellular Carcinoma (LIHC) | 363 | 50 | >1.5 | < 0.05 |

| Lung Adenocarcinoma (LUAD) | - | - | >4 | < 0.01 |

| Breast Cancer (BRCA) | - | - | >4 | < 0.01 |

| Bladder Urothelial Carcinoma (BLCA) | - | - | >4 | < 0.01 |

| Stomach Adenocarcinoma (STAD) | - | - | >4 | < 0.01 |

| Colorectal Cancer (CRC) | 41 | 41 | Increased | < 0.0001 |

Data presented is a summary from multiple sources referencing TCGA data.[3][6] Fold change values are approximate and indicate a significant upregulation.

Prognostic Significance of PYCR1 Expression

A meta-analysis of multiple studies has demonstrated a significant correlation between high PYCR1 expression and poor clinical outcomes.[7] This includes associations with more advanced tumor stages and increased likelihood of metastasis.

Table 2: Meta-Analysis of PYCR1 Expression and Clinicopathological Parameters

| Clinical Parameter | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value |

|---|---|---|---|

| Clinical Stage (III-IV vs. I-II) | 1.67 | 1.03 - 2.71 | < 0.05 |

| Lymph Node Metastasis (Yes vs. No) | 1.57 | 1.06 - 2.33 | < 0.05 |

| Distant Metastasis (Yes vs. No) | 3.46 | 1.64 - 7.29 | < 0.01 |

Data from a meta-analysis encompassing lung, stomach, pancreatic ductal adenocarcinoma, hepatocellular carcinoma, and renal cell carcinoma.[7]

PYCR1-Associated Signaling Pathways

PYCR1 expression and activity are intertwined with several key oncogenic signaling pathways, promoting a cellular environment conducive to tumor growth and survival.

JAK/STAT3 Signaling

In lung adenocarcinoma, PYCR1 has been shown to activate the JAK/STAT3 signaling pathway. Knockdown of PYCR1 leads to decreased phosphorylation of JAK2 and STAT3, along with reduced expression of downstream targets like Bcl-2 and c-Myc, ultimately inhibiting tumor growth.[8]

PI3K/Akt/mTOR Signaling

In gastric cancer, PYCR1 expression is correlated with the PI3K/Akt signaling axis. Inhibition of PI3K can indirectly regulate PYCR1 activity, suggesting a feedback loop or co-regulation.[1]

Targeting PYCR1 for Cancer Therapy

The critical role of PYCR1 in cancer metabolism and its association with poor prognosis make it an attractive target for therapeutic intervention. Several small molecule inhibitors of PYCR1 have been identified and are undergoing preclinical evaluation.

Table 3: Small Molecule Inhibitors of PYCR1

| Inhibitor | Target | IC50 | Mechanism of Action |

|---|---|---|---|

| N-formyl-L-proline (NFLP) | PYCR1 | 490 µM | Competitive inhibitor |

| Compound 33 | PYCR1 | 29 µM | Fragment-based inhibitor |

| Pargyline derivative (Compound 4) | PYCR1 | 8.8 µM | Fragment-based inhibitor |

IC50 values are approximate and may vary based on assay conditions.[1][9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of PYCR1 and evaluate the efficacy of its inhibitors.

PYCR1 Enzyme Activity Assay

This assay measures the enzymatic activity of PYCR1 by monitoring the oxidation of NADH.

Materials:

-

Recombinant human PYCR1 protein

-

HEPES buffer (50 mM, pH 7.5)

-

EDTA (1 mM)

-

NADH

-

Pyrroline-5-carboxylate (P5C)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare the assay buffer containing 50 mM HEPES (pH 7.5) and 1 mM EDTA.

-

Prepare a reaction mixture in each well of a 96-well plate with a final volume of 200 µL.

-

Add recombinant PYCR1 protein to the reaction mixture.

-

Add NADH and P5C to the wells to initiate the reaction. Final concentrations should be optimized, but starting concentrations can be 175 µM for NADH and variable for P5C to determine kinetic parameters.

-

Immediately measure the decrease in absorbance at 340 nm at 25°C for 5-10 minutes using a microplate spectrophotometer. The rate of NADH oxidation is proportional to PYCR1 activity.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrates.

Cell Proliferation (MTT) Assay

This colorimetric assay assesses cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treat the cells with various concentrations of the PYCR1 inhibitor or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for PYCR1 Expression

This technique is used to detect and quantify PYCR1 protein levels in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PYCR1 (e.g., Rabbit polyclonal, dilution 1:1000)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, dilution 1:5000)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Extract total protein from cells or tissues using RIPA buffer.

-

Determine the protein concentration using the BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PYCR1 antibody overnight at 4°C.[11][12]

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

siRNA-Mediated Knockdown of PYCR1

This method is used to transiently silence the expression of the PYCR1 gene.

Materials:

-

Cancer cell lines

-

PYCR1-specific siRNA and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Opti-MEM reduced-serum medium

Procedure:

-

Seed cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.

-

In separate tubes, dilute the siRNA and the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature to allow complex formation.

-

Add the siRNA-lipid complex to the cells and incubate for 24-72 hours.

-

Assess the knockdown efficiency by Western blot or qRT-PCR.[11]

In Vivo Xenograft Tumor Model

This model is used to evaluate the effect of PYCR1 inhibition on tumor growth in a living organism.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cells with stable PYCR1 knockdown or overexpression (and corresponding controls)

-

Matrigel (optional)

-

Calipers

Procedure:

-

Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel (optional).

-

Subcutaneously inject 1-5 million cells into the flank of each mouse.

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).[11][13]

Conclusion and Future Directions

The accumulating evidence strongly supports the role of PYCR1 as a key player in cancer progression and a valid therapeutic target. The upregulation of PYCR1 across a wide range of cancers and its association with poor clinical outcomes underscore its importance in tumor biology. The development of potent and specific PYCR1 inhibitors holds significant promise for a new generation of cancer therapies that target metabolic vulnerabilities. Future research should focus on optimizing the existing inhibitors to improve their potency and selectivity, as well as on exploring combination therapies that target PYCR1 alongside other key oncogenic pathways. Furthermore, the development of reliable biomarkers to identify patients who are most likely to respond to PYCR1-targeted therapies will be crucial for the successful clinical translation of these novel agents.

References

- 1. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PYCR1 is Associated with Papillary Renal Cell Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme Pyrroline-5-Carboxylate Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Survival and clinicopathological significance of PYCR1 expression in cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deciphering the effects of PYCR1 on cell function and its associated mechanism in hepatocellular carcinoma [ijbs.com]

- 9. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A fragment-like approach to PYCR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PYCR1 promotes the malignant progression of lung cancer through the JAK-STAT3 signaling pathway via PRODH-dependent glutamine synthesize - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PYCR1 antibody (22150-1-AP) | Proteintech [ptglab.com]

- 13. PYCR1 promotes liver cancer cell growth and metastasis by regulating IRS1 expression through lactylation modification - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Initial Characterization of PYCR1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrroline-5-carboxylate reductase 1 (PYCR1) is a mitochondrial enzyme that catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of Δ1-pyrroline-5-carboxylate (P5C) to proline.[1][2] Emerging evidence has implicated the upregulation of PYCR1 in various cancers, including lung, breast, and liver cancer, where it is associated with tumor progression, metastasis, and poor patient outcomes.[1] In cancer cells, PYCR1 plays a crucial role in metabolic reprogramming to support rapid proliferation and survival under stressful conditions, such as in hypoxic environments, by regenerating NAD+ for the TCA cycle.[2] This critical role in cancer metabolism has positioned PYCR1 as an attractive therapeutic target for the development of novel anticancer agents. This technical guide provides an in-depth overview of the discovery and initial characterization of PYCR1 inhibitors, including quantitative data, detailed experimental protocols, and key signaling pathways involved.

Quantitative Data on PYCR1 Inhibitors

The following tables summarize the quantitative data for various identified PYCR1 inhibitors, providing a comparative overview of their potency.

| Inhibitor | Type | Ki (μM) | IC50 (μM) | Assay Conditions | Reference(s) |

| N-formyl l-proline (B1679175) (NFLP) | Proline Analog | 100 | 490 | Steady-state kinetics with L-P5C as the variable substrate and a fixed NADH concentration (175 μM).[3] | [3][4] |

| l-tetrahydro-2-furoic acid (THFA) | Proline Analog | 2000 | - | Steady-state kinetics with L-P5C as the variable substrate and a fixed NADH concentration (175 μM).[3] | [3][4] |

| cyclopentanecarboxylate (CPC) | Proline Analog | 1000 | - | Steady-state kinetics with L-P5C as the variable substrate and a fixed NADH concentration (175 μM).[3] | [3][4] |

| l-thiazolidine-4-carboxylate (l-T4C) | Proline Analog | 600 | - | Steady-state kinetics with L-P5C as the variable substrate and a fixed NADH concentration (175 μM).[3] | [3][4] |

| l-thiazolidine-2-carboxylate (l-T2C) | Proline Analog | 400 | - | Steady-state kinetics with L-P5C as the variable substrate and a fixed NADH concentration (175 μM).[3] | [3][4] |

| Compound 4 (pargyline derivative) | Fragment-based | - | 8.8 | In vitro enzyme assay.[5] | [5] |

| (S)‐tetrahydro‐2H‐pyran‐2‐carboxylic acid | Fragment-based | 70 | - | Kinetic assays.[4] | [4] |

Experimental Protocols

This section details the methodologies for key experiments involved in the discovery and characterization of PYCR1 inhibitors.

PYCR1 Enzyme Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of PYCR1 by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[2]

Materials:

-

Recombinant human PYCR1

-

Assay Buffer: 50 mM HEPES pH 7.5, 1 mM EDTA[2]

-

Substrate: L-P5C (variable concentration, e.g., 0-1000 μM)[3]

-

Cofactor: NADH (fixed concentration, e.g., 175 μM)[3]

-

Test inhibitor (variable concentrations)

-

96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing the assay buffer, NADH, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding L-P5C to the wells. The total assay volume is typically 200 μL.[2]

-

Immediately place the microplate in a spectrophotometer pre-set to 25°C.[2]

-

Monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes).[2][6]

-

Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

To determine the inhibition constant (Ki) and the mechanism of inhibition, perform steady-state kinetic measurements with varying concentrations of L-P5C at different fixed inhibitor concentrations.[3] Fit the data to competitive, non-competitive, or uncompetitive inhibition models.[3]

X-ray Crystallography for Inhibitor Screening

In crystallo screening is a powerful method to identify and characterize inhibitors by directly visualizing their binding to the target protein.

Procedure Outline:

-

Protein Expression and Purification: Express and purify recombinant human PYCR1.[2]

-

Crystallization: Obtain high-quality crystals of PYCR1, often through sitting-drop or hanging-drop vapor diffusion methods.

-

Co-crystallization or Soaking:

-

Co-crystallization: Crystallize PYCR1 in the presence of the inhibitor (e.g., 1-16 mM).[7]

-

Soaking: Soak pre-formed PYCR1 crystals in a solution containing the inhibitor.

-

-

X-ray Diffraction Data Collection: Mount the crystals and collect X-ray diffraction data at a synchrotron source.[7]

-

Structure Determination and Refinement: Process the diffraction data to determine the three-dimensional structure of the PYCR1-inhibitor complex. This allows for the visualization of the binding mode and key interactions.

Cell-Based Assays

a. Cell Proliferation and Viability Assays

These assays assess the effect of PYCR1 inhibitors on the growth and viability of cancer cells.

Cell Lines:

General Protocol:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PYCR1 inhibitor or a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24-72 hours).

-

Assess cell viability using a commercially available assay, such as CellTiter-Glo® (measures ATP levels) or an MTT assay.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

b. Spheroid Growth Assay

This assay models three-dimensional tumor growth and provides a more physiologically relevant system to evaluate inhibitor efficacy.

Procedure (adapted for MCF10A H-RASV12 cells): [4]

-

Culture MCF10A H-RASV12 cells as spheroids in low-attachment plates.

-

Treat the established spheroids with the PYCR1 inhibitor or vehicle control.

-

Monitor spheroid growth over time by capturing images and measuring the spheroid diameter or area.

-

Quantify the effect of the inhibitor on spheroid growth.

c. Western Blot Analysis

Western blotting is used to determine the effect of PYCR1 inhibition on downstream signaling pathways.

Procedure Outline:

-

Treat cancer cells with the PYCR1 inhibitor for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies against proteins in the signaling pathway of interest (e.g., p-AKT, AKT, p-STAT3, STAT3) and a loading control (e.g., β-actin or GAPDH).

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving PYCR1 and a typical experimental workflow for inhibitor characterization.

References

- 1. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 (PYCR1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A fragment-like approach to PYCR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 9-Deazaadenosine directly binds PYCR1 and inhibits cancer cell proliferation through disruption of NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Off-Target Effects of PYCR1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrroline-5-carboxylate reductase 1 (PYCR1) is a critical enzyme in proline biosynthesis and has emerged as a promising therapeutic target in oncology and other diseases.[1][2] PYCR1-IN-1 is a known inhibitor of PYCR1 with demonstrated anti-proliferative effects in cancer cell lines.[3] As with any small molecule inhibitor, a thorough understanding of its selectivity profile is paramount for preclinical and clinical development. This technical guide provides a comprehensive overview of the potential off-target effects of this compound, methodologies for their identification and characterization, and the implications for drug development. While direct experimental data on the off-target profile of this compound is limited in the public domain, this document outlines a systematic approach for its evaluation.

Introduction to PYCR1 as a Therapeutic Target

PYCR1 catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of pyrroline-5-carboxylate (P5C) to proline.[1][2] This metabolic pathway is crucial for cancer cells to support their high proliferation rates, manage redox stress, and synthesize proteins and nucleotides.[1][2] Upregulation of PYCR1 has been observed in various cancers, including breast, lung, and liver cancer, and is often associated with poor prognosis.[1] Therefore, inhibition of PYCR1 presents a rational therapeutic strategy to disrupt cancer cell metabolism and survival.

This compound: An Inhibitor of Proline Biosynthesis

This compound has been identified as a small molecule inhibitor of PYCR1.[3] It has been shown to decrease proline levels and inhibit the proliferation of human breast cancer cells.[3] The key reported activity of this compound is summarized in the table below.

Table 1: On-Target Activity of this compound

| Compound | Target | Assay Type | IC50 (µM) | Cell-Based Activity | Reference |

| This compound | PYCR1 | Enzymatic Assay | 8.8 | Inhibition of proliferation in SUM-159-PT and MDA-MB-231 cells (30-40% inhibition at 100 µM) | [3] |

Potential Off-Target Effects of this compound

A critical aspect of drug development is the assessment of a compound's selectivity. Off-target effects can lead to unforeseen toxicities or confound the interpretation of a compound's biological activity. For PYCR1 inhibitors, potential off-targets include other enzymes in the proline metabolism pathway and homologous proteins.

Homologous Proteins: PYCR2 and PYCR3

Humans express two other PYCR isoforms, PYCR2 and PYCR3, which share sequence homology with PYCR1.[1] PYCR2 is also a mitochondrial enzyme with high sequence similarity to PYCR1, making it a likely off-target.[4] PYCR3 is a cytosolic enzyme with lower sequence similarity.[4] Cross-reactivity with these isoforms could lead to a broader impact on proline metabolism than intended.

Other Enzymes in Proline Metabolism

Inhibitors designed as substrate analogs of P5C or cofactor analogs of NAD(P)H may interact with other enzymes that recognize similar substrates or cofactors.[1] Proline dehydrogenase (PRODH), the enzyme that catalyzes the reverse reaction of proline to P5C, is a key enzyme in the proline cycle and a potential off-target.[5]

Table 2: Potential Off-Target Profile of this compound

| Potential Off-Target | Rationale for Investigation | Activity of this compound |

| PYCR2 | High sequence homology to PYCR1 | Data not publicly available |

| PYCR3 | Homologous protein in the same pathway | Data not publicly available |

| Proline Dehydrogenase (PRODH) | Enzyme in the proline cycle, potential for substrate-mimicking inhibitors to bind | Data not publicly available |

Experimental Protocols for Off-Target Profiling

A systematic approach is required to identify and characterize the off-target effects of this compound. This involves a combination of in vitro biochemical assays, cell-based assays, and proteome-wide approaches.

Biochemical Screening Cascade

A tiered approach to biochemical screening can efficiently assess the selectivity of a PYCR1 inhibitor.

Experimental Protocol: Biochemical Enzyme Assays

-

Primary Assay (PYCR1):

-

Principle: Measure the decrease in NAD(P)H absorbance at 340 nm as it is oxidized to NAD(P)+ during the conversion of P5C to proline by recombinant human PYCR1.

-

Reagents: Recombinant human PYCR1, P5C, NADPH or NADH, assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM KCl).

-

Procedure:

-

Add assay buffer, PYCR1 enzyme, and varying concentrations of this compound to a 96-well UV-transparent plate.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding P5C and NAD(P)H.

-

Monitor the decrease in absorbance at 340 nm over time using a plate reader.

-

Calculate the initial reaction velocity and determine the IC50 value of this compound.

-

-

-

Secondary Assays (PYCR2, PYCR3, PRODH):

-

Principle: Similar to the primary assay, measure the enzymatic activity of recombinant human PYCR2, PYCR3, and PRODH in the presence of this compound. For PRODH, the reaction can be monitored by measuring the production of a colored product following the reduction of a dye linked to the electron transport chain.

-

Procedure: Follow the same procedure as the primary assay, substituting the respective recombinant enzymes and their appropriate substrates and cofactors.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context and can be adapted to identify off-targets.[6][7][8] Ligand binding stabilizes a protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Culture a relevant cell line (e.g., MDA-MB-231 breast cancer cells) to ~80% confluency.

-

Treat cells with either vehicle (DMSO) or a high concentration of this compound (e.g., 10x the cellular IC50) for 1-2 hours.

-

-

Thermal Denaturation:

-

Harvest the cells and resuspend them in a buffered solution.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

-

-

Protein Extraction and Analysis:

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Analyze the soluble protein fraction by Western blotting using antibodies specific for PYCR1 and potential off-target proteins (e.g., PYCR2). An increase in the amount of soluble protein at higher temperatures in the drug-treated samples compared to the vehicle-treated samples indicates target engagement.

-

Proteome-Wide Profiling

For an unbiased assessment of off-targets, proteomic approaches are invaluable.

Experimental Protocol: Isothermal Proteome-wide CETSA (ITP-CETSA)

-

Principle: This method extends CETSA to a proteome-wide scale using mass spectrometry. Cells are treated with the compound or vehicle and heated at a single temperature that causes partial denaturation of the proteome. The soluble protein fractions are then analyzed by quantitative mass spectrometry to identify proteins that are stabilized or destabilized by the compound.

-

Procedure:

-

Treat cells with vehicle or this compound.

-

Heat the cell lysates to a single, optimized temperature.

-

Separate soluble and precipitated proteins.

-

Prepare protein samples for mass spectrometry (e.g., trypsin digestion and tandem mass tag (TMT) labeling for relative quantification).

-

Analyze the samples by LC-MS/MS.

-

Identify proteins with significantly altered thermal stability in the presence of this compound.

-

Visualizing Pathways and Workflows

Proline Biosynthesis Pathway and Potential Off-Targets

The following diagram illustrates the final steps of proline biosynthesis and highlights PYCR1 and its close homologues as potential sites for off-target activity of a PYCR1 inhibitor.

Caption: Proline biosynthesis pathway highlighting PYCR1 and potential off-targets.

Experimental Workflow for Off-Target Identification

The following workflow provides a logical progression for identifying and validating the off-target effects of a small molecule inhibitor.

References

- 1. The key enzyme PYCR1 in proline metabolism: a dual driver of cancer progression and fibrotic remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 9-Deazaadenosine directly binds PYCR1 and inhibits cancer cell proliferation through disruption of NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening a knowledge‐based library of low molecular weight compounds against the proline biosynthetic enzyme 1‐pyrroline‐5‐carboxylate 1 ( PYCR1) (Journal Article) | OSTI.GOV [osti.gov]